
7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8 is a deuterated derivative of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one. This compound is characterized by the presence of an iodine atom attached to a butoxy group, which is further connected to a dihydroquinolinone core. The deuterium atoms in the compound are often used to study metabolic pathways and reaction mechanisms due to their unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8 typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the quinolinone core.
Iodination: The butoxy group is iodinated using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8 can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The quinolinone core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and metabolic pathways.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological processes.
Medicine: Utilized in pharmaceutical research to develop new drugs and study drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the rate of chemical reactions and metabolic processes, providing insights into reaction mechanisms and pathways. The iodine atom can participate in various substitution and coupling reactions, further expanding the compound’s utility in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one: The non-deuterated version of the compound.
7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one: A similar compound with a bromine atom instead of iodine.
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2-one: A similar compound with a chlorine atom instead of iodine.
Uniqueness
The uniqueness of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8 lies in its deuterium atoms, which provide distinct advantages in studying reaction mechanisms and metabolic pathways. The presence of the iodine atom also allows for versatile chemical modifications, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C13H16INO2 |
|---|---|
Molekulargewicht |
353.22 g/mol |
IUPAC-Name |
7-(1,1,2,2,3,3,4,4-octadeuterio-4-iodobutoxy)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C13H16INO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)/i1D2,2D2,7D2,8D2 |
InChI-Schlüssel |
FFXAPBRVNCEGQG-RXCFTJSRSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])I)C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1 |
Kanonische SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate](/img/structure/B12420097.png)

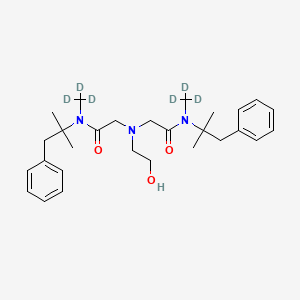
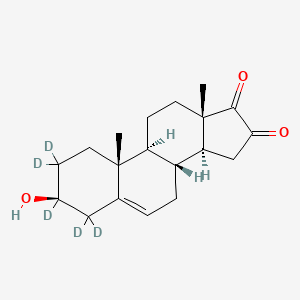
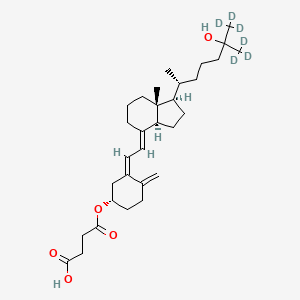
![Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)

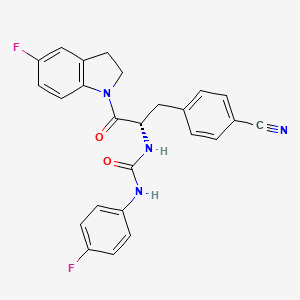
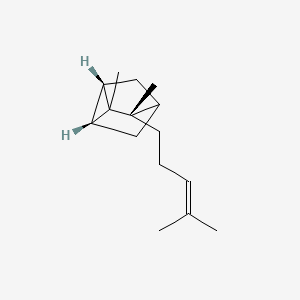
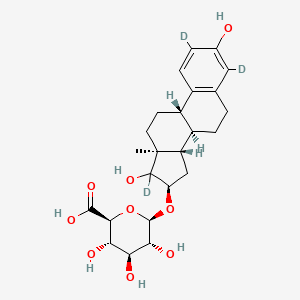
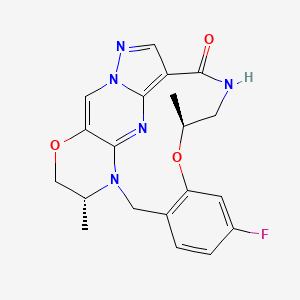

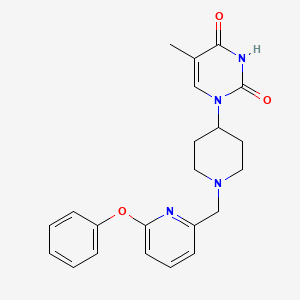
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12420166.png)
